(1,5-diphenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
Overview
Description
(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with diphenyl groups and a morpholino group attached to a methanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-diphenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves a multi-step processThe reaction is often catalyzed by copper(I) ions (CuAAC) to improve yield and selectivity . The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholino moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,5-diphenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . Additionally, the compound can form hydrogen bonds with various biological targets, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but lacks the morpholino group.
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Contains a pyrazole ring instead of a triazole ring.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Contains a different triazole isomer.
Uniqueness
The presence of both diphenyl and morpholino groups in (1,5-diphenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone provides unique chemical and biological properties. The morpholino group enhances its solubility and bioavailability, making it a more versatile compound for various applications .
Properties
IUPAC Name |
(1,5-diphenyltriazol-4-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(22-11-13-25-14-12-22)17-18(15-7-3-1-4-8-15)23(21-20-17)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMKKZRWBHFKJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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